Cas no 1620680-50-3 ((3S)-3-(methylamino)butan-1-ol)

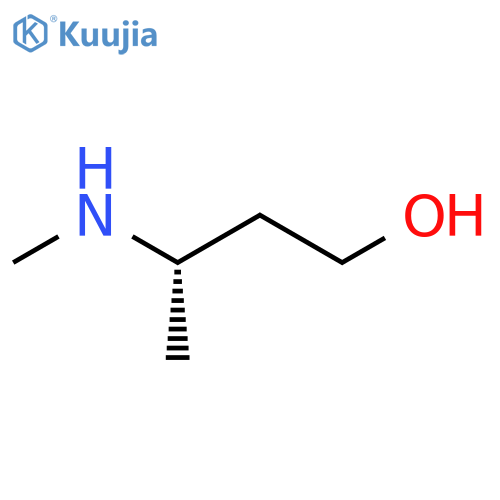

1620680-50-3 structure

商品名:(3S)-3-(methylamino)butan-1-ol

(3S)-3-(methylamino)butan-1-ol 化学的及び物理的性質

名前と識別子

-

- (3S)-3-(methylamino)butan-1-ol

- F85989

- SCHEMBL17289066

- MFCD33507759

- (S)-3-(Methylamino)butan-1-ol

- PS-16694

- 1620680-50-3

-

- インチ: 1S/C5H13NO/c1-5(6-2)3-4-7/h5-7H,3-4H2,1-2H3/t5-/m0/s1

- InChIKey: HNNZBZKURNBXOO-YFKPBYRVSA-N

- ほほえんだ: OCC[C@H](C)NC

計算された属性

- せいみつぶんしりょう: 103.099714038g/mol

- どういたいしつりょう: 103.099714038g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 7

- 回転可能化学結合数: 3

- 複雑さ: 39.1

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 32.299

- 疎水性パラメータ計算基準値(XlogP): -0.1

(3S)-3-(methylamino)butan-1-ol 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | Y1317459-10G |

(3S)-3-(methylamino)butan-1-ol |

1620680-50-3 | 97% | 10g |

$3350 | 2024-07-21 | |

| eNovation Chemicals LLC | Y1317459-500MG |

(3S)-3-(methylamino)butan-1-ol |

1620680-50-3 | 97% | 500mg |

$465 | 2024-07-21 | |

| 1PlusChem | 1P027OLB-250mg |

(3S)-3-(methylamino)butan-1-ol |

1620680-50-3 | 250mg |

$286.00 | 2024-06-20 | ||

| 1PlusChem | 1P027OLB-1g |

(3S)-3-(methylamino)butan-1-ol |

1620680-50-3 | 0.00% | 1g |

$557.00 | 2023-12-20 | |

| Aaron | AR027OTN-500mg |

(3S)-3-(methylamino)butan-1-ol |

1620680-50-3 | 97% | 500mg |

$432.00 | 2025-02-13 | |

| Aaron | AR027OTN-1g |

(3S)-3-(methylamino)butan-1-ol |

1620680-50-3 | 97% | 1g |

$617.00 | 2025-02-13 | |

| eNovation Chemicals LLC | Y1317459-100mg |

(3S)-3-(methylamino)butan-1-ol |

1620680-50-3 | 97% | 100mg |

$210 | 2025-02-19 | |

| abcr | AB595651-1g |

(3S)-3-(Methylamino)butan-1-ol; . |

1620680-50-3 | 1g |

€994.40 | 2024-07-19 | ||

| eNovation Chemicals LLC | Y1317459-500mg |

(3S)-3-(methylamino)butan-1-ol |

1620680-50-3 | 97% | 500mg |

$465 | 2025-02-25 | |

| eNovation Chemicals LLC | Y1317459-250MG |

(3S)-3-(methylamino)butan-1-ol |

1620680-50-3 | 97% | 250mg |

$335 | 2024-07-21 |

(3S)-3-(methylamino)butan-1-ol 関連文献

-

Miao Liu,Bo-Han Li,Tian Li,Xia Wu,Meng Liu,De-Cai Xiong,Xin-Shan Ye Org. Biomol. Chem., 2020,18, 3043-3046

-

Wolfgang G. Zeier,Hong Zhu,Zachary M. Gibbs,Gerbrand Ceder,Wolfgang Tremel,G. Jeffrey Snyder J. Mater. Chem. C, 2014,2, 10189-10194

-

Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575

-

Giacomo E. M. Crisenza,Elizabeth M. Dauncey,John F. Bower Org. Biomol. Chem., 2016,14, 5820-5825

-

Blake J. Plowman,Lathe A. Jones,Suresh K. Bhargava Chem. Commun., 2015,51, 4331-4346

1620680-50-3 ((3S)-3-(methylamino)butan-1-ol) 関連製品

- 1806262-66-7(3-Methyl-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxaldehyde)

- 1334372-97-2(N-(2-methoxy-5-methylphenyl)-1-[6-(1H-pyrazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide)

- 1240528-94-2(1-(3-aminophenyl)-5-methylimidazolidin-2-one)

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 1189426-16-1(Sulfadiazine-13C6)

- 1782249-70-0(2-Thiophenecarboxylic acid, 5-bromo-3-(1-methylethyl)-)

- 712324-41-9(2-[2-(5-Chloroquinolin-8-yl)oxyethoxy]benzaldehyde)

- 1541993-00-3(4-fluoro-3-(2,2,2-trifluoroethoxy)aniline)

- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)

- 2228541-75-9(methyl 2-hydroxy-3-4-(2-methylpropyl)phenylpropanoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:1620680-50-3)(3S)-3-(methylamino)butan-1-ol

清らかである:99%/99%

はかる:100mg/1g

価格 ($):167/555